cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
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Description
Cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C42H42N2O8 and its molecular weight is 702.804. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The compound is a key intermediate in the synthesis of various geometric isomers and has been studied for its unique structural properties. For instance, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, related structurally to the compound , have been isolated and characterized using X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding patterns in the solid state (Curry et al., 1993). Similarly, patterns of supramolecular self-assembly have been observed in related compounds, leading to novel crystal structures with unique tetrameric rings (Kălmăn et al., 2002).
Therapeutic Potential and Enzyme Inhibition
Studies have explored the potential therapeutic applications of the compound's derivatives. A class of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids has been synthesized and evaluated for inhibitory activity against angiotensin converting enzyme, highlighting the compound's relevance in designing novel ACE inhibitors (Turbanti et al., 1993).
Role in Peptide Synthesis
The compound serves as a crucial building block in peptide synthesis. For example, cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally related compound, has been identified as a new building block for helical foldamers, demonstrating the compound's significant role in the conformational design of peptides (Kwon et al., 2015). Additionally, the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids by direct homologation further underscores the compound's importance in peptide chemistry and its versatility in synthesizing structurally diverse amino acids (Ellmerer-Müller et al., 1998).
Properties
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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